5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

Fibrosis NASH Drug discovery

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine (CAS: 1557086-26-6) is a heterocyclic small molecule (MW 235.21 g/mol, formula C₉H₁₂F₃N₃O) belonging to the 1,3,4-oxadiazol-2-amine class. It features a cyclohexyl spacer bearing a para-substituted trifluoromethyl (-CF₃) group at the 5-position of the oxadiazole ring.

Molecular Formula C9H12F3N3O
Molecular Weight 235.21 g/mol
Cat. No. B13205091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
Molecular FormulaC9H12F3N3O
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NN=C(O2)N)C(F)(F)F
InChIInChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15)
InChIKeyUJKKWELSAOPFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: A Structure-Defined 1,3,4-Oxadiazole Scaffold for Fragment-Based Drug Discovery and Lead Optimization


5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine (CAS: 1557086-26-6) is a heterocyclic small molecule (MW 235.21 g/mol, formula C₉H₁₂F₃N₃O) belonging to the 1,3,4-oxadiazol-2-amine class . It features a cyclohexyl spacer bearing a para-substituted trifluoromethyl (-CF₃) group at the 5-position of the oxadiazole ring. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, antiviral, and anticancer activities [1]. The amine at the 2-position provides a synthetically tractable handle for further derivatization, while the 4-trifluoromethylcyclohexyl substituent is specifically claimed in patent literature for the treatment of fibrosis and liver diseases, including non-alcoholic steatohepatitis (NASH) [2].

Why 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Generic 1,3,4-oxadiazole derivatives vary dramatically in biological activity, selectivity, and physicochemical properties depending on the nature and position of substituents [1]. The trifluoromethylcyclohexyl moiety at the 5-position is not a passive structural decoration—it is a pharmacokinetically decisive element. The -CF₃ group, when placed at the para position of the cyclohexyl ring (4-substitution), produces a distinct spatial orientation relative to the oxadiazole core compared to its 2- and 3-positional isomers [2]. This orientational difference translates into divergent molecular recognition by biological targets, as evidenced by the specific claiming of the 4-trifluoromethylcyclohexyl regioisomer in Novartis patent US9056843 for fibrosis and NASH indications, while the 2- and 3-isomers are not claimed [3]. Substituting this compound with a generic 5-phenyl- or 5-alkyl-1,3,4-oxadiazol-2-amine eliminates both the lipophilicity enhancement conferred by the -CF₃ group (ΔlogP ~0.5–1.2 units over non-fluorinated cyclohexyl analogs) and the specific pharmacophore geometry required for target engagement in the fibrosis pathway [3].

Quantitative Differentiation Evidence: 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine vs. Positional Isomers and In-Class Analogs


Patent-Specific Indication Differentiation: 4-Trifluoromethylcyclohexyl Regioisomer Claimed for Fibrosis and NASH vs. Unclaimed 2- and 3-Isomers

The 4-trifluoromethylcyclohexyl substitution pattern on the 1,3,4-oxadiazol-2-amine scaffold is explicitly claimed in Novartis patent US9056843B2 for pharmaceutical compositions targeting fibrosis, liver disease, and non-alcoholic steatohepatitis (NASH) [1]. In contrast, the 2-trifluoromethylcyclohexyl (CAS 1565014-25-6) and 3-trifluoromethylcyclohexyl (CAS 1554614-66-2) positional isomers are absent from the independent claims of this patent family . The patent's Markush structure (Formula I) requires a specific spatial orientation of the trifluoromethyl substituent for HDAC4 inhibitory activity, with the 4-position conferring optimal geometry for engagement with the Class IIa histone deacetylase catalytic site [1].

Fibrosis NASH Drug discovery Patent landscape Regioisomer selectivity

Lipophilicity Modulation by Regioisomeric Trifluoromethyl Placement: Impact on Drug-Likeness and ADME Profile

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry design, used to tune lipophilicity, electronic properties, and metabolic stability as part of overall SAR strategy . Among the three positional isomers of trifluoromethylcyclohexyl-1,3,4-oxadiazol-2-amine, the para (4-) substitution produces a unique spatial orientation of the electron-withdrawing -CF₃ group relative to the oxadiazole core, resulting in a distinct dipole moment vector and electrostatic potential surface compared to the ortho (2-) and meta (3-) isomers [1]. Published XLogP3-AA data for the 2-CF3 isomer (2.4) establishes a baseline lipophilicity for this compound class [2]; the 4-CF3 isomer is predicted to exhibit comparable or marginally higher logP due to reduced steric shielding of the polar oxadiazole ring. This lipophilicity window (logP ~2.0–2.8) places these compounds within favorable drug-likeness space (Lipinski-compliant: MW <500, logP <5, HBD = 1, HBA = 7, TPSA = 64.9 Ų) [2].

Lipophilicity logP Drug-likeness ADME Trifluoromethyl effect

In-Class Anticancer Activity Baseline: 1,3,4-Oxadiazol-2-amine Derivatives Demonstrate Nanomolar Cytotoxicity in MCF-7 and A549 Cell Lines

Although no direct cytotoxicity data have been published for 5-[4-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine specifically, robust class-level evidence establishes the anticancer potential of 1,3,4-oxadiazol-2-amine derivatives. A 2025 study of substituted N-1,3,4-oxadiazol-2-amines reported MTT assay IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1]. The most potent derivatives AL41, AL45, and AL49 achieved IC₅₀ values of 29.32 ± 0.861 nM, 24.85 ± 0.846 nM, and 33.93 ± 0.333 nM against MCF-7 cells, and 32.35 ± 0.11 nM, 24.37 ± 0.253 nM, and 37.45 ± 0.041 nM against A549 cells, respectively [1]. Molecular docking revealed binding affinity up to -11.1 kcal/mol towards the MAO-A enzyme, comparable to the standard inhibitor clorgyline [1]. Separately, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed significant activity against SNB-19 (CNS) and OVCAR-8 (ovarian) cancer lines [2], while Mannich base 6m exhibited IC₅₀ = 0.021 µM against gastric NUGC cells, surpassing the standard CHS 828 (IC₅₀ = 0.025 µM) [3].

Anticancer Cytotoxicity MCF-7 A549 MAO-A inhibition

Metabolic Stability Advantage Conferred by Trifluoromethyl Substitution on the Oxadiazole Scaffold: Evidence from 3-Trifluoromethyl-1,2,4-oxadiazole Antimalarials

The trifluoromethyl group provides a well-documented 'global protective effect' against hepatic metabolism when incorporated into oxadiazole scaffolds. In a quantitative structure-metabolism study, a 3-trifluoromethyl-1,2,4-oxadiazole analogue (23) demonstrated high human liver microsomal (HLM) metabolic stability with intrinsic clearance CLint < 11.6 µL·min⁻¹·mg⁻¹ and >1000-fold selectivity over hERG compared to the non-fluorinated parent compound astemizole (AST) [1]. A separate study examining picornavirus inhibitor metabolism established that trifluoromethyl substitution on the oxadiazole ring globally reduced the number of metabolic products from 18 (non-fluorinated, WIN 54954) to 8 (trifluoromethyl analogue, compound 3) in monkey liver microsomes [2]. The protective effect was further validated across a variety of heterocyclic replacements of the isoxazole ring, confirming the metabolic stabilization is attributable to the -CF₃ group rather than the specific heterocycle scaffold [2].

Metabolic stability Microsomal clearance Trifluoromethyl CYP450 Half-life

Broad Antimicrobial Activity of 1,3,4-Oxadiazol-2-amine Scaffold: Quantitative Zone-of-Inhibition Data Against S. aureus, E. coli, and C. albicans

The 1,3,4-oxadiazol-2-amine scaffold demonstrates reproducible, broad-spectrum antimicrobial activity that supports its use as a validated starting point for anti-infective drug discovery. A 2024 study of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives tested by disc diffusion method showed good efficacy against S. aureus (Gram-positive), E. coli (Gram-negative), and C. albicans (fungal) strains [1]. Multiple derivatives demonstrated zones of inhibition comparable to reference antibiotics [1]. Separately, novel 1,3,4-oxadiazol-2-amine and 1,3,4-thiadiazol-2-amine derivatives were designed and evaluated for acetylcholinesterase, tyrosinase, and peroxiredoxin enzyme inhibition using combined in silico and in vitro methods [2]. Antifungal evaluation of triazole-oxadiazole hybrids against Candida species further confirmed the scaffold's utility against pathogenic fungi [3].

Antimicrobial Antibacterial Antifungal Disc diffusion Drug resistance

Commercial Sourcing Differentiation: Batch-Certified 95% Purity with NMR, HPLC, and GC Quality Control vs. Uncertified Research-Grade Isomers

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine (CAS 1557086-26-6) is commercially available from Bidepharm at 95% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . LeYan (乐研) also supplies this compound at 95% purity . This level of documented quality control is superior to the supply situation for the positional isomers: the 3-CF3 isomer (CAS 1554614-66-2) lists no recommended suppliers on ChemicalSrc, and the 2-CF3 isomer (CAS 1565014-25-6) is catalogued primarily as a PubChem entry with limited commercial availability . The availability of authenticated QC documentation (MDL MFCD24266433) enables direct use in regulatory-compliant research workflows without additional purification or characterization steps.

Quality control Purity NMR HPLC Procurement

Recommended Application Scenarios for Procuring 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine


Fibrosis and NASH Drug Discovery: Patent-Validated Fragment for HDAC4-Targeted Lead Optimization

Organizations pursuing Class IIa HDAC inhibition as a therapeutic strategy for fibrosis, non-alcoholic steatohepatitis (NASH), or metabolic syndrome should prioritize this compound. Patent US9056843B2 (Novartis) explicitly claims the 4-(trifluoromethyl)cyclohexyl substitution pattern on 1,3,4-oxadiazol-2-amine for these indications [1]. The compound serves as both a direct screening hit and a synthetic intermediate for structure-activity relationship (SAR) expansion around the cyclohexyl spacer and oxadiazole core. HDAC4 inhibition has been genetically validated in Huntington's disease mouse models (R6/2), where HDAC4 knockdown—but not HDAC5, 7, or 9 knockdown—improved motor impairment phenotypes [2].

Pharmacokinetic Optimization Programs: Fluorinated Scaffold with Predicted Metabolic Stability

For medicinal chemistry teams optimizing lead compounds with suboptimal microsomal stability, this compound provides a metabolically shielded 1,3,4-oxadiazole-2-amine starting point. Trifluoromethyl substitution on oxadiazole scaffolds has been empirically demonstrated to reduce the number of hepatic metabolic products by ≥2.25-fold (8 vs. 18 metabolites in monkey liver microsomes) [1] and maintain HLM CLint below 11.6 µL·min⁻¹·mg⁻¹ [2]. The 2-amino handle enables rapid derivatization for focused library synthesis while maintaining the -CF₃-mediated metabolic protective effect.

Anticancer Fragment-Based Screening: 1,3,4-Oxadiazol-2-amine Core with Documented Nanomolar Potency Baseline

The 1,3,4-oxadiazol-2-amine scaffold class achieves IC₅₀ values in the 24–37 nM range against MCF-7 and A549 cancer cell lines [1]. This compound is suitable as a fragment for structure-based drug design targeting MAO-A, Bcl-2, or other cancer-relevant enzymes. The 4-trifluoromethylcyclohexyl substituent introduces conformational rigidity and lipophilicity that can favorably occupy hydrophobic binding pockets identified through molecular docking studies [2]. Integration into DNA-encoded library (DEL) technology or fragment-based screening cascades is facilitated by the 2-amino synthetic handle.

Anti-Infective Drug Discovery: Fluorinated Oxadiazole for in Vivo Infection Models

For antimicrobial programs requiring compounds with both broad-spectrum activity and adequate pharmacokinetic properties for animal infection models, this compound bridges the gap between the validated antimicrobial activity of the 1,3,4-oxadiazol-2-amine scaffold [1] and the metabolic stability advantages of trifluoromethylation [2]. The compound can serve as a core scaffold for generating focused libraries targeting drug-resistant S. aureus, E. coli, or Candida species, with the -CF₃ group providing extended in vivo half-life necessary for efficacy studies in murine infection models.

Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.